molecular formula C22H30FN3OS2 B165963 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone CAS No. 131540-59-5

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone

Katalognummer B165963
CAS-Nummer: 131540-59-5
Molekulargewicht: 435.6 g/mol
InChI-Schlüssel: IWOQWCKSTOAOMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers. It is a highly potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays an important role in the signaling pathways that regulate B-cell development, activation, and survival.

Wirkmechanismus

BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of B-cells. 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone selectively binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling events that promote cell growth and survival. This leads to apoptosis (programmed cell death) of cancer cells and a reduction in tumor burden.

Biochemische Und Physiologische Effekte

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone has been shown to effectively inhibit BTK activity in both in vitro and in vivo models, leading to a decrease in the phosphorylation of downstream signaling molecules such as AKT and ERK. It also induces apoptosis of cancer cells and inhibits their proliferation. 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for clinical use.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone is a highly potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various cellular processes. It has been used to investigate the mechanisms of BCR signaling, as well as the effects of BTK inhibition on immune cell function and tumor growth. However, like any other experimental tool, 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone has some limitations. It may not fully recapitulate the effects of genetic or other pharmacological approaches to BTK inhibition, and its off-target effects may need to be carefully evaluated in each experimental system.

Zukünftige Richtungen

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone is a promising drug candidate for the treatment of B-cell malignancies, and its clinical development is ongoing. Further studies are needed to evaluate its efficacy and safety in larger patient populations, as well as to identify biomarkers that can predict response to treatment. In addition, 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone may have potential applications in other diseases that involve dysregulated B-cell signaling, such as autoimmune disorders.

Synthesemethoden

The synthesis of 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone involves several steps, including the reaction of 6-fluorobenzo[b]thiophene-3-carboxylic acid with 1-(tert-butoxycarbonyl)piperazine, followed by the addition of 3-bromo-1-chloropropane and 2,5,5-trimethyl-1,3-thiazolidine-4-one. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone has been extensively studied in preclinical models of various cancers, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. It has shown promising results in inhibiting the growth and survival of cancer cells, as well as enhancing the efficacy of other anti-cancer agents. 3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone is currently being evaluated in clinical trials for the treatment of relapsed or refractory B-cell malignancies.

Eigenschaften

CAS-Nummer

131540-59-5

Produktname

3-(4-(1-(6-Fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone

Molekularformel

C22H30FN3OS2

Molekulargewicht

435.6 g/mol

IUPAC-Name

3-[4-[4-(6-fluoro-1-benzothiophen-3-yl)piperazin-1-yl]butyl]-2,5,5-trimethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H30FN3OS2/c1-16-26(21(27)22(2,3)29-16)9-5-4-8-24-10-12-25(13-11-24)19-15-28-20-14-17(23)6-7-18(19)20/h6-7,14-16H,4-5,8-13H2,1-3H3

InChI-Schlüssel

IWOQWCKSTOAOMQ-UHFFFAOYSA-N

SMILES

CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F

Kanonische SMILES

CC1N(C(=O)C(S1)(C)C)CCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)F

Synonyme

3-(4-(1-(6-fluorobenzo(b)thiophen-3-yl)-4-piperazinyl)butyl)-2,5,5-trimethyl-4-thiazolidinone
HP 236
HP-236
P 9236
P-9236

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.